4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
CAS No.: 2640885-57-8
Cat. No.: VC11864865
Molecular Formula: C17H22F2N2OS
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640885-57-8 |
|---|---|
| Molecular Formula | C17H22F2N2OS |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | [1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C17H22F2N2OS/c18-15-8-13(9-16(19)10-15)11-20-3-1-2-14(12-20)17(22)21-4-6-23-7-5-21/h8-10,14H,1-7,11-12H2 |
| Standard InChI Key | KBHGATUBGCDBSV-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3 |
| Canonical SMILES | C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is [1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone. Key structural components include:
-
Piperidine ring: A six-membered amine ring with a methyl group substitution.
-
Thiomorpholine: A sulfur-containing morpholine analog, enhancing lipophilicity and metabolic stability .
-
3,5-Difluorophenylmethyl group: A fluorinated aromatic substituent that influences electronic properties and receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 2640885-57-8 |
| Solubility (Predicted) | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | ~3.2 (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Piperidine-thiomorpholine core formation: Cyclization of precursors to generate the piperidine and thiomorpholine rings.
-
Amide bond formation: Coupling reagents like carbodiimides or aminium salts link the piperidine-3-carbonyl group to thiomorpholine.
-
3,5-Difluorophenylmethyl introduction: Alkylation or nucleophilic substitution attaches the fluorinated aromatic group.
Table 2: Comparison with Structural Analogs
| Compound | Structural Variation | Key Differences |
|---|---|---|
| 4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine | Single fluorine substitution | Reduced lipophilicity vs. difluoro analog |
| 4-{1-[(4-Methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine | Methoxy group | Altered pharmacokinetics |
| 4-{1-[(3,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine | Ortho-difluoro substitution | Enhanced bioavailability |
Reaction conditions (e.g., solvent choice, temperature) critically impact yield and purity. For example, polar aprotic solvents like DMF improve coupling efficiency.
Biological Activity and Mechanisms
Table 3: Biological Activities of Analogous Compounds
Applications in Drug Discovery
Therapeutic Areas
-
Oncology: Fluorinated piperidines are explored as kinase inhibitors for cancer therapy .
-
Neuropharmacology: Thiomorpholine derivatives modulate neurotransmitter receptors, suggesting potential in treating Alzheimer’s or Parkinson’s disease .
-
Metabolic disorders: Analogous compounds reduce plasma triglycerides and cholesterol, indicating antiatherogenic potential .
Preclinical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume